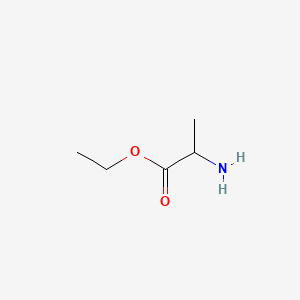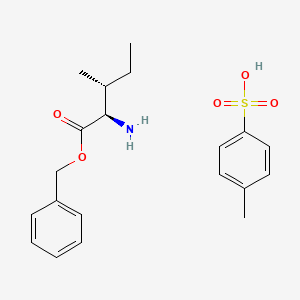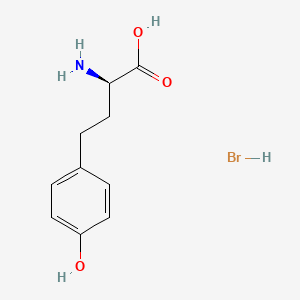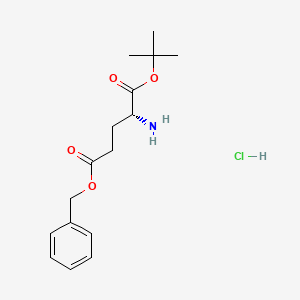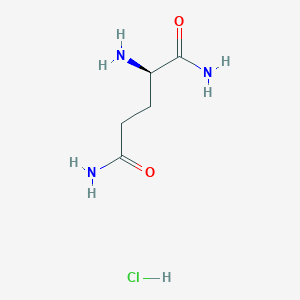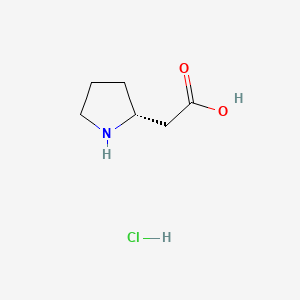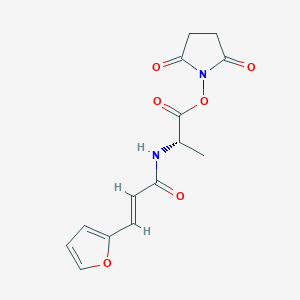
(S)-2,5-Dioxopyrrolidin-1-yl 2-(3-(furan-2-yl)acrylamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2,5-Dioxopyrrolidin-1-yl 2-(3-(furan-2-yl)acrylamido)propanoate, also known as (S)-DFP-FAP, is a novel synthetic compound with potential applications in scientific research. It belongs to a class of compounds known as pyrrolidin-2-one derivatives, which have been studied for their potential in various biomedical and pharmaceutical applications.
Scientific Research Applications
Enantioselective Organic Synthesis
A study focused on the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide, highlighting a green chemistry approach to organic synthesis. This process involved microwave radiation and the use of filamentous fungi, yielding compounds with uncommon CN-bearing stereogenic centers. The absolute configuration of the biotransformation products was determined through time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra, showcasing the compound's utility in stereochemically controlled organic synthesis (Jimenez et al., 2019).
Anticonvulsant and Antinociceptive Activity
Research into the development of hybrid molecules for potential anticonvulsant applications produced new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids, demonstrating significant anticonvulsant and antinociceptive activities in preclinical models. This study illustrates the compound's relevance in the design of new therapeutic agents for epilepsy and pain management (Kamiński et al., 2016).
Anticancer Research
Focused library development of 2-phenylacrylamides, including derivatives of (S)-2,5-Dioxopyrrolidin-1-yl 2-(3-(furan-2-yl)acrylamido)propanoate, demonstrated broad spectrum cytotoxic activities against various cancer cell lines. This research underscores the compound's potential in the development of new anticancer agents, highlighting its efficacy and potency as a cytotoxic scaffold suitable for further pharmaceutical development (Tarleton et al., 2013).
Heat-induced Food Contaminants
An analytical overview on heat-induced food contaminants, including acrylamide and furan, emphasizes the scientific and public health interest in substances potentially carcinogenic to humans. This research provides a foundation for understanding the presence and analysis of such contaminants in processed food, contributing to risk assessment and regulatory frameworks (Wenzl et al., 2007).
Synthesis and Polymerization
The synthesis of a novel functional acrylamide, aimed at exploring its homopolymerization and copolymerization properties, contributes to the field of material science. This work adds to the knowledge of polymer chemistry, offering insights into the structural characterization and potential applications of polymers derived from acrylamide compounds (Ling et al., 1999).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-9(14(20)22-16-12(18)6-7-13(16)19)15-11(17)5-4-10-3-2-8-21-10/h2-5,8-9H,6-7H2,1H3,(H,15,17)/b5-4+/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWLISUHPZYUSV-MOVJSRMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



